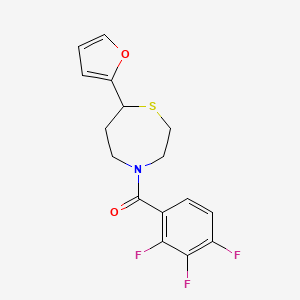

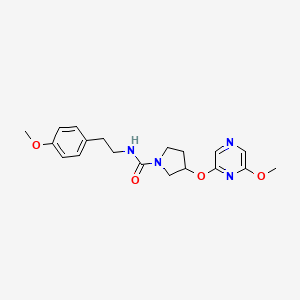

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazepane derivative that has a furan ring and a trifluorophenyl group attached to it. In

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Catalyst Utilization

Researchers have developed various synthesis techniques for furan derivatives, highlighting the chemical versatility and potential applications of these compounds. For instance, the aza-Piancatelli rearrangement, catalyzed by In(OTf)3, has been employed to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This method is notable for its efficiency, high selectivity, and short reaction times (Reddy et al., 2012). Similarly, phosphomolybdic acid has been used as a solid acid catalyst for synthesizing trans-4,5-disubstituted cyclopentenone derivatives, again utilizing furan-2-yl(phenyl)methanol and showcasing good yields and selectivity (Reddy et al., 2012).

Catalyzed Arylations

Selective palladium-catalyzed α- and β-arylations have been reported, offering a route to synthesize furan-derived fluorenones and highlighting the potential of furan-2-yl(phenyl)methanone derivatives in complex organic syntheses (Zhang et al., 2016).

Synthesis of Polysubstituted Furans

A novel, catalyst-free synthesis method for polysubstituted furans has been developed, further demonstrating the chemical flexibility and utility of furan derivatives in creating structurally diverse compounds (Damavandi et al., 2012).

Biological and Pharmacological Applications

Antibacterial and Antiinflammatory Agents

Furan derivatives have been synthesized and evaluated for their biological activities. For example, novel pyrazoline derivatives were synthesized, and some exhibited significant in vivo antiinflammatory and in vitro antibacterial activities, underscoring the potential of furan derivatives in pharmaceutical applications (Ravula et al., 2016).

Protein Tyrosine Kinase Inhibitory Activity

A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and demonstrated promising in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives showed activity comparable to or even better than genistein, a known positive reference compound (Zheng et al., 2011).

Inhibition of Vascular Smooth Muscle Cell Proliferation

Synthesized furan-2-yl(phenyl)methanone derivatives have been evaluated for their inhibitory activities against vascular smooth muscle cell proliferation, with some derivatives showing significant potential and contributing to the understanding of structure-activity relationships in this context (Li Qing-shan, 2011).

Eigenschaften

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2S/c17-11-4-3-10(14(18)15(11)19)16(21)20-6-5-13(23-9-7-20)12-2-1-8-22-12/h1-4,8,13H,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZFWBNSQSHVLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide](/img/structure/B2633234.png)

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride](/img/structure/B2633237.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(diethylamino)propyl)oxalamide](/img/structure/B2633238.png)

![1-[2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633241.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2633244.png)

![5-[(2,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633249.png)

![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2633253.png)